molecular formula C19H18FN3O B6447358 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline CAS No. 2549009-90-5

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline

Cat. No.: B6447358
CAS No.: 2549009-90-5
M. Wt: 323.4 g/mol
InChI Key: WGPBAZRUTDLHCF-UHFFFAOYSA-N
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Description

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological and oncological diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The fluoropyridine moiety may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline
  • 4-(3-{[(5-bromopyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline
  • 4-(3-{[(5-methylpyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline

Uniqueness

Compared to its analogs, 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-5-6-19(22-11-15)24-13-14-8-10-23(12-14)18-7-9-21-17-4-2-1-3-16(17)18/h1-7,9,11,14H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPBAZRUTDLHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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